1-Deoxyfructose

描述

Conceptual Framework of Deoxy Sugars in Biological Systems

Deoxy sugars are a class of carbohydrates where a hydroxyl group has been replaced by a hydrogen atom. wikipedia.org This seemingly minor alteration can have profound effects on the sugar's chemical properties and biological activity. wikipedia.orgvedantu.com Deoxy sugars are integral components of a vast array of biomolecules that are involved in numerous biological functions. researchgate.net For instance, the presence of deoxygenated sugar units in various antibiotics and therapeutic agents is often responsible for their biological roles, such as enhanced receptor binding or improved efficacy. researchgate.net

These modified sugars can act as substrates or inhibitors for enzymes like glycosidases and glycosyltransferases, making them valuable tools for studying these enzymes. researchgate.net The biosynthesis of many deoxy sugars involves nucleotide sugar dehydratases, a group of enzymes that play a crucial role in creating the diverse sugar structures found in nature. nih.gov The study of deoxy sugars, therefore, provides a window into the intricate interplay between carbohydrate structure and biological function.

Historical Context of 1-Deoxyfructose Investigation

The investigation of compounds related to this compound dates back to the late 19th and early 20th centuries. In 1886, Emil Fischer first described a related compound. researchgate.net Later, in 1925, Mario Amadori observed that heating glucose with an aromatic amine produced a stable isomer, a discovery that laid the groundwork for understanding the formation of 1-amino-1-deoxy-D-fructose derivatives. researchgate.net This reaction, now known as the Amadori rearrangement, became recognized as a critical initial step in the Maillard reaction, a key process in food chemistry. researchgate.net

A significant turning point in this compound research came in the late 1970s with the structural elucidation of hemoglobin A1c (HbA1c), a marker for long-term blood glucose control in diabetes. researchgate.net It was discovered that the N-terminal valine of hemoglobin is modified with a 1-deoxy-D-fructose moiety through the non-enzymatic Amadori rearrangement with glucose. researchgate.net This finding sparked a surge of research into the non-enzymatic glycation of proteins and its implications in diabetes-related pathologies and the aging process. researchgate.net

Significance of this compound as a Biochemical Entity

This compound and its derivatives, often referred to as fructosamines or Amadori products, hold considerable significance in both food science and health. researchgate.net They are key intermediates in the Maillard reaction, which is responsible for the browning and flavor development in cooked foods. frontiersin.orgresearchgate.net In the context of biology and medicine, they are primarily known as products of non-enzymatic glycation. academicjournals.org

Non-enzymatic glycation is a spontaneous chemical reaction between a reducing sugar, like glucose or fructose (B13574), and the amino groups of proteins, lipids, or nucleic acids. wikipedia.org This process begins with the formation of a Schiff base, which then undergoes an Amadori rearrangement to form a more stable ketoamine structure, such as 1-amino-1-deoxyfructose. academicjournals.orgjournalmc.orglupinepublishers.com These Amadori products can further react to form a heterogeneous group of compounds known as Advanced Glycation End-products (AGEs). frontiersin.org

The formation of these products is a hallmark of hyperglycemia and is implicated in the long-term complications of diabetes mellitus. amegroups.org The accumulation of glycated proteins can alter their structure and function, contributing to tissue damage. nih.gov Fructose, in particular, has been shown to have a significantly higher glycation activity than glucose. wikipedia.org The study of this compound and its formation is therefore crucial for understanding the molecular mechanisms underlying diabetic complications and aging. ru.nl

While formed non-enzymatically, this compound and its derivatives can interact with and be processed by various enzymes. researchgate.net Several enzymes, particularly oxidoreductases, have been identified that recognize and metabolize fructosamines. researchgate.net

Research has shown that this compound can act as a substrate for enzymes like hexokinases, albeit with lower efficiency compared to fructose. nih.gov Its phosphorylated form, this compound 6-phosphate, can act as a competitive inhibitor of phosphoglucose (B3042753) isomerase and an effective inhibitor of phosphofructokinase, key enzymes in glycolysis. nih.gov This suggests that the 1-hydroxyl group, which is absent in this compound, is important for the catalytic activity of these enzymes but not essential for binding. nih.gov These findings highlight the potential of this compound to modulate metabolic pathways. biorxiv.orgplos.orgmdpi.com

The synthesis of this compound and its analogs has been instrumental in probing biological mechanisms. nih.govresearchgate.net For instance, the synthesis of 1-Deoxy-D-fructose and its reduction products, 1-deoxyglucitol and 1-deoxymannitol (B14141378), has allowed for their testing as antimetabolites. nih.gov These analogs have been used to revise the long-accepted substrate structural requirements for enzymes like sheep liver glucitol dehydrogenase. nih.gov

Furthermore, fluorescently labeled analogs of fructose derivatives, such as those conjugated with NBD (nitrobenzoxadiazole), have been developed to study carbohydrate uptake by cells. mtu.edu These probes have been crucial in demonstrating fructose-specific transport mechanisms and have potential as tools for correlating transporter activity across different cell lines. mtu.edu The development of radioactive fluorine-18 (B77423) labeled deoxysucrose analogs has also proven valuable for in vivo monitoring of sucrose (B13894) transport in plants, showcasing the broad utility of deoxy sugar analogs in biological research. researchgate.net

Data Tables

Table 1: Nomenclature for Fructosamine (B8680336) (1-Amino-1-deoxyfructose) Structures

| Name | Comment |

| [D-]Fructosamine | General name, most common in clinical chemistry. researchgate.net |

| Amadori rearrangement product, Amadori compound | General name, incorporates other 1-amino-1-deoxyketose derivatives. researchgate.net |

| [D-]Isoglucosamine | The first trivial name, now outdated. researchgate.net |

| 1-[Amino]-1-deoxy-D-fructose, N-(1-Deoxy-D-fructos-1-yl)[amine] | Recommended systematic names. researchgate.net |

Table 2: Enzyme Interaction with this compound and its Derivatives

| Enzyme | Substrate/Inhibitor | Observation |

| Yeast Hexokinase | This compound | Km = 614 mM; Maximal velocity 2% of that with fructose. nih.gov |

| Muscle Hexokinase | This compound | Km = 280 mM; Maximal velocity 5% of that with fructose. nih.gov |

| Phosphoglucose Isomerase | This compound 6-phosphate | Competitive inhibitor with a Ki of 1.1 mM. nih.gov |

| Phosphofructokinase | This compound 6-phosphate | Effective inhibitor; does not alter cooperativity with fructose 6-phosphate. nih.gov |

| Sheep Liver Glucitol Dehydrogenase | 1-Deoxyglucitol | Km = 53 mM; Maximal velocity 33% of that with glucitol. nih.gov |

| Sheep Liver Glucitol Dehydrogenase | 1-Deoxymannitol | Km = 89 mM; Maximal velocity 18% of that with glucitol. nih.gov |

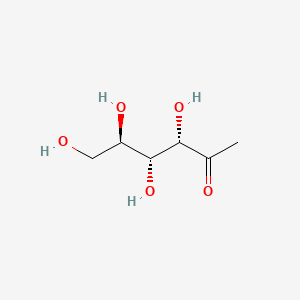

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(3S,4R,5R)-3,4,5,6-tetrahydroxyhexan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h4-7,9-11H,2H2,1H3/t4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXDZFGATLNCIOI-HSUXUTPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(C(CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60186450 | |

| Record name | 1-Deoxyfructose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32785-92-5 | |

| Record name | 1-Deoxyfructose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032785925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Deoxyfructose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanisms of Formation and Biochemical Generation of 1 Deoxyfructose and Its Derivatives

Non-Enzymatic Glycation: The Maillard Reaction Pathway

The Maillard reaction is a spontaneous and complex series of events initiated by the reaction between the carbonyl group of a reducing sugar and a free amino group of a protein, amino acid, or other amine-containing compound. nih.govmedwinpublishers.com This process, which occurs in the body and during the heating of food, is fundamental to the formation of 1-Deoxyfructose intermediates. nih.govuni-halle.de

Initial Condensation Reactions: Schiff Base Formation

The first step in the Maillard reaction involves the nucleophilic attack of a free amino group, such as the ε-amino group of a lysine (B10760008) residue in a protein, on the carbonyl carbon of a reducing sugar like glucose. nih.govfrontiersin.orgsandiego.edu This condensation reaction results in the formation of an unstable and reversible adduct known as a Schiff base, or N-substituted glycosylamine. nih.govmedwinpublishers.comsandiego.eduaginganddisease.orgdovepress.com The formation of the Schiff base is a critical initiating event in the glycation process. nih.govnih.gov

Amadori Rearrangement to Form 1-Amino-1-Deoxyfructose (Fructosamine)

Following its formation, the labile Schiff base undergoes a slow, irreversible rearrangement to form a more stable ketoamine known as an Amadori product. nih.govmedwinpublishers.comnih.govaginganddisease.orgdovepress.comnih.govsouthtees.nhs.ukmarshfieldlabs.org This isomerization is referred to as the Amadori rearrangement. nih.govendocrine.org When the initial sugar is glucose, the resulting Amadori product is 1-amino-1-deoxy-D-fructose, a compound commonly referred to as fructosamine (B8680336). nih.govwikipedia.org Fructosamines are thus stable ketoamines formed through this non-enzymatic glycation process. nih.govnih.govsouthtees.nhs.ukmarshfieldlabs.org The formation of these products is proportional to the prevailing glucose concentration. southtees.nhs.ukmarshfieldlabs.org

| Stage | Reactants | Key Intermediate/Product | Description |

|---|---|---|---|

| Initial Condensation | Reducing Sugar (e.g., Glucose) + Amino Group (e.g., from Protein) | Schiff Base (Aldimine) | A reversible reaction forming an unstable imine intermediate. nih.govmedwinpublishers.comsandiego.eduaginganddisease.orgdovepress.com |

| Amadori Rearrangement | Schiff Base | Amadori Product (e.g., 1-Amino-1-deoxyfructose/Fructosamine) | An irreversible isomerization leading to a stable ketoamine. nih.govmedwinpublishers.comnih.govaginganddisease.orgdovepress.comnih.govsouthtees.nhs.ukmarshfieldlabs.org |

Subsequent Advanced Glycation End-Product (AGE) Formation Pathways Involving this compound Intermediates

The Amadori products, including 1-amino-1-deoxyfructose, are not the final stage of the Maillard reaction. They serve as crucial intermediates that can undergo further complex reactions, leading to the formation of a heterogeneous group of compounds known as Advanced Glycation End-products (AGEs). nih.govaginganddisease.orgnih.gov These reactions can proceed through several pathways.

One major pathway for AGE formation involves the degradation of Amadori products into highly reactive dicarbonyl compounds. biosyn.com A key dicarbonyl intermediate formed non-oxidatively from the Amadori product is 3-deoxyglucosone (B13542) (3-DG). uni-halle.denih.govahajournals.org 3-DG is a potent precursor for the formation of various AGEs. google.commedchemexpress.com

The body has detoxification pathways for 3-DG. One such pathway involves the enzymatic reduction of 3-DG by aldehyde reductase to form 3-deoxyfructose (B1226627) (3-DF). google.comebi.ac.uk This conversion represents a metabolic route to a deoxyfructose derivative. google.comglobalauthorid.com Studies have shown that while a significant portion of 3-deoxyglucosone can be converted to 3-deoxyfructose, the efficiency of this conversion can vary. researchgate.net

Amadori products can also undergo oxidative degradation, a process sometimes referred to as glycoxidation. jci.orgfibromialgia.info.pl This pathway can lead to the formation of various reactive species and AGEs. biosyn.com For instance, the oxidative cleavage of Amadori compounds can result in the formation of Nε-(carboxymethyl)lysine (CML), a well-characterized AGE. jci.orgacs.org This process highlights how the initial this compound structure within the Amadori product can be further modified through oxidation. acs.orgtandfonline.com

Enzymatic and Biosynthetic Routes Leading to Deoxyfructose Derivatives

Beyond the non-enzymatic Maillard reaction, various enzymatic and biosynthetic pathways are known to produce deoxy sugars, including derivatives of fructose (B13574). Deoxy sugars are a class of carbohydrates where a hydroxyl group has been replaced by a hydrogen atom. researchgate.net

Bacteria, in particular, have evolved complex enzymatic pathways for the biosynthesis of a wide array of deoxysugars, which are often components of biologically active natural products like antibiotics. nih.govnih.govpnas.org These pathways typically start from common sugar precursors and involve a series of enzymatic modifications, including dehydration, amination, and reduction steps, to generate the final deoxysugar structure. nih.govpnas.org

Enzymes Involved in Deoxy-Sugar Metabolism

The biosynthesis of deoxysugars is a complex process involving several classes of enzymes. While direct enzymatic conversion of fructose to this compound is not a primary metabolic pathway, several enzymes have been identified and investigated for their capacity to synthesize 1-deoxyketoses, including derivatives of this compound.

Key enzymes capable of forming C-C bonds to produce 1-deoxysugars include aldolases and synthases. capes.gov.brresearchgate.net Notably, Fructose 6-phosphate aldolase (B8822740) (FSA) and 1-deoxy-D-xylulose 5-phosphate synthase (DXS) from Escherichia coli have been studied for their synthetic potential. capes.gov.brresearchgate.net

Fructose 6-phosphate Aldolase (FSA): This enzyme naturally catalyzes the reversible aldol (B89426) addition of dihydroxyacetone (DHA) to D-glyceraldehyde 3-phosphate to form fructose 6-phosphate. researchgate.net Crucially, research has shown that FSA can accept hydroxyacetone (B41140) (HA) as an alternative donor substrate. capes.gov.brnih.gov This allows for the synthesis of 1-deoxyketoses through the transfer of the hydroxyacetone moiety to various aldehyde acceptors. capes.gov.brresearchgate.net

1-deoxy-D-xylulose 5-phosphate Synthase (DXS): DXS is a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme that plays a crucial role in the non-mevalonate pathway for isoprenoid biosynthesis. wikipedia.orgebi.ac.ukacs.org It catalyzes the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate (D-GAP) to produce 1-deoxy-D-xylulose 5-phosphate (DXP). wikipedia.orgnih.gov The enzyme's ability to form a C-C bond between a thiamine-activated two-carbon unit from pyruvate and an aldehyde makes it a key tool in the synthesis of 1-deoxy-sugars. ebi.ac.uk

L-rhamnitol Dehydrogenase: A chemoenzymatic approach has demonstrated the synthesis of 1-deoxy-L-fructose. This method involves the chemical hydrogenation of 6-deoxy-L-mannose (L-rhamnose) to produce 6-deoxy-L-mannitol (L-rhamnitol), which is then oxidized by a dehydrogenase from the bacterium Enterobacter aerogenes to yield 1-deoxy-L-fructose. beilstein-journals.org

Fructosamine-3-kinase: While not directly forming this compound, this mammalian enzyme is involved in the metabolism of its derivatives. It phosphorylates fructosamines (Amadori products), such as 1-deoxy-1-morpholinofructose and fructoselysine, at the C-3 position of the deoxyfructose moiety. nih.gov This action is thought to initiate a deglycation process for proteins that have been modified by sugars. nih.gov

Table 1: Key Enzymes in the Synthesis and Metabolism of this compound and its Derivatives

| Enzyme | Source Organism | Reaction Type | Substrates | Product(s) | Reference |

|---|---|---|---|---|---|

| Fructose 6-phosphate Aldolase (FSA) | Escherichia coli | Aldol Addition | Hydroxyacetone (HA) + Aldehyde Acceptor | 1-Deoxyketose | capes.gov.br, nih.gov |

| 1-deoxy-D-xylulose 5-phosphate Synthase (DXS) | Escherichia coli | Acyloin Condensation | Pyruvate + D-Glyceraldehyde 3-phosphate (D-GAP) | 1-deoxy-D-xylulose 5-phosphate (DXP) + CO₂ | wikipedia.org, ebi.ac.uk |

| L-rhamnitol Dehydrogenase | Enterobacter aerogenes | Oxidation | 6-deoxy-L-mannitol (L-rhamnitol) | 1-deoxy-L-fructose | beilstein-journals.org |

| Fructosamine-3-kinase | Mammalian Tissues (e.g., erythrocytes) | Phosphorylation | 1-deoxy-1-amino-fructose derivatives (Fructosamines) + ATP | Fructosamine 3-phosphate + ADP | nih.gov |

Investigation of Enzymatic Pathways for Fructose Deoxygenation

Research into enzymatic pathways has provided methods for the targeted synthesis of this compound and its analogs, highlighting the substrate flexibility of certain enzymes.

The use of E. coli Fructose 6-phosphate aldolase (FSA) represents a significant pathway for synthesizing 1-deoxysugars. capes.gov.br In a key study, FSA was shown to catalyze the aldol addition of hydroxyacetone to various aldehydes, successfully producing a range of 1-deoxyketoses from four to seven carbons in length (e.g., 1-deoxy-erythrulose to 1-deoxy-sedoheptulose). capes.gov.br This demonstrates a versatile enzymatic route to compounds structurally related to this compound. capes.gov.br

Similarly, 1-deoxy-D-xylulose 5-phosphate synthase (DXS) provides another route. Its mechanism involves the ThDP-dependent decarboxylation of pyruvate and the subsequent transfer of the resulting C2-moiety to D-glyceraldehyde 3-phosphate, yielding 1-deoxy-D-xylulose 5-phosphate. capes.gov.brebi.ac.uk The enzyme exhibits a unique random sequential mechanism, where a ternary complex is formed, which is distinct from the classic ping-pong mechanism of other ThDP-dependent enzymes. acs.orgpnas.org

Studies on the metabolic fate of chemically synthesized 1-deoxy-D-fructose reveal how it interacts with key enzymes in glycolysis. Research has shown that this compound can be phosphorylated by hexokinases from both yeast and rat skeletal muscle, although with significantly lower efficiency compared to fructose. nih.govacs.org The resulting this compound 6-phosphate acts as a competitive inhibitor of phosphoglucose (B3042753) isomerase, an enzyme that interconverts glucose-6-phosphate and fructose-6-phosphate (B1210287). nih.gov It also effectively inhibits phosphofructokinase, suggesting that the 1-hydroxyl group, while not essential for binding, plays a role in the allosteric regulation of this key glycolytic enzyme. nih.gov

Table 2: Kinetic Parameters of Hexokinases with Fructose and this compound

| Enzyme and Hexose | Km (mM) | Vmax (relative) | Reference |

|---|---|---|---|

| Yeast Hexokinase | acs.org | ||

| Fructose | 8.7 ± 2.4 | 1.00 | acs.org |

| This compound | 614 ± 62 | 0.02 | acs.org |

| Rat Skeletal Muscle Hexokinase | acs.org | ||

| Fructose | 8.2 ± 4.1 | 1.00 | acs.org |

| This compound | 280 ± 99 | 0.05 | acs.org |

Metabolic and Regulatory Roles of 1 Deoxyfructose and Its Analogues

Interactions with Carbohydrate Metabolic Pathways

1-Deoxyfructose and its phosphorylated derivatives can interact with several key enzymes within central carbohydrate metabolism, leading to significant effects on pathways such as glycolysis and the polyol pathway. These interactions highlight the crucial role of the C-1 hydroxyl group in substrate binding and enzymatic catalysis.

The metabolism of this compound and its analogues has been studied in the context of glycolysis, a fundamental pathway for energy production. nih.gov While glycolysis and gluconeogenesis share many enzymes, they are reciprocally regulated to prevent futile cycling. jackwestin.comlibretexts.org The influence of this compound is most notable at the key regulatory points of glycolysis, involving the enzymes hexokinase, phosphoglucose (B3042753) isomerase, and phosphofructokinase. nih.gov

Hexokinase is the first enzyme in the glycolytic pathway, catalyzing the phosphorylation of glucose to glucose-6-phosphate. jackwestin.com Studies have shown that this compound can act as a substrate for both yeast and muscle hexokinases, although it is a significantly poorer substrate compared to fructose (B13574). The absence of the 1-hydroxyl group dramatically increases the Michaelis constant (Km), indicating a much lower binding affinity, and drastically reduces the maximal velocity (Vmax) of the reaction. nih.gov For instance, the maximal velocities for this compound are only 2% and 5% of those observed with fructose for yeast and muscle hexokinases, respectively. nih.gov

| Enzyme Source | Substrate | Km (mM) | Relative Vmax (%) |

|---|---|---|---|

| Yeast Hexokinase | This compound | 614 | 2 |

| Muscle Hexokinase | This compound | 280 | 5 |

| Yeast Hexokinase | Fructose | - | 100 |

| Muscle Hexokinase | Fructose | - | 100 |

Once phosphorylated by hexokinase, this compound becomes this compound 6-phosphate. This analogue has been shown to be a competitive inhibitor of phosphoglucose isomerase, the enzyme that catalyzes the reversible isomerization of glucose 6-phosphate to fructose 6-phosphate. nih.govyoutube.com The inhibition constant (Ki) for this compound 6-phosphate is 1.1 mM, which is noteworthy as it is in the same range as the Km values for the enzyme's natural substrates. nih.gov This competitive inhibition suggests that this compound 6-phosphate can effectively block the active site of the enzyme, thereby impeding the normal flow of metabolites through the glycolytic pathway. nih.gov

Phosphofructokinase (PFK) is a critical rate-limiting enzyme in glycolysis, catalyzing the "committed" step: the phosphorylation of fructose 6-phosphate to fructose 1,6-bisphosphate. wikipedia.orgnih.gov PFK is a highly regulated allosteric enzyme, inhibited by high levels of ATP and citrate (B86180) and activated by AMP and fructose 2,6-bisphosphate. proteopedia.orgyoutube.com

Research has demonstrated that this compound 6-phosphate is an effective inhibitor of phosphofructokinase. nih.gov However, a key finding is that this inhibition lacks the cooperative effects typically seen with this allosteric enzyme. This compound 6-phosphate does not alter the cooperative binding of the natural substrate, fructose 6-phosphate, nor does it exhibit cooperativity in its own interaction with the enzyme. nih.gov This suggests that while the 1-hydroxy group is not essential for the molecule to bind to the enzyme's active or allosteric sites, it plays a crucial role in the cooperative interactions and conformational changes that are central to the allosteric regulation of PFK. nih.gov

The polyol pathway is a two-step metabolic route that converts glucose to fructose via a sorbitol intermediate. taylorandfrancis.comnih.gov The enzymes involved are aldose reductase and sorbitol dehydrogenase (also known as glucitol dehydrogenase). mdpi.com The reduction products of this compound, namely 1-deoxyglucitol and 1-deoxymannitol (B14141378), have been investigated as substrates for sheep liver glucitol dehydrogenase. nih.gov

Both 1-deoxy analogues were found to be substrates for the enzyme, a significant finding that challenged the long-held belief that a 1-hydroxy group was a structural requirement for substrates of this enzyme. nih.gov This indicates that the enzyme can accommodate substrates lacking this group, expanding the understanding of its specificity.

| Enzyme | Substrate | Km (mM) | Relative Vmax (%) |

|---|---|---|---|

| Sheep Liver Glucitol Dehydrogenase | 1-Deoxyglucitol | 53 | 33 |

| Sheep Liver Glucitol Dehydrogenase | 1-Deoxymannitol | 89 | 18 |

| Sheep Liver Glucitol Dehydrogenase | Glucitol (Sorbitol) | - | 100 |

Influence on Glycolysis and Gluconeogenesis Enzymes

Enzymatic Processing and Deglycation Mechanisms

This compound is the core structure of Amadori products, which are formed from the non-enzymatic reaction between a reducing sugar and an amino group of a protein or amino acid. researchgate.net The enzymatic processing and degradation of these this compound derivatives, a process known as deglycation, is an important area of research.

Studies on Escherichia coli have shown that the bacterium can degrade fructoselysine, which is 1-(ϵ-N-lysyl)-1-deoxy-D-fructose. This degradation is carried out by an extracellular, cell-bound enzyme that cleaves the C-N bond between the fructose and lysine (B10760008) moieties. researchgate.net This cleavage releases lysine into the medium, while the hexose-derived portion is absorbed and metabolized by the cell. researchgate.net

Enzymes capable of reversing this glycation process are termed "amadoriases." nih.gov Two main types of such enzymes have been identified: fructosyl lysine oxidase and fructose lysine 3-phosphokinase. These enzymes catalyze deglycation reactions, ultimately breaking down the Amadori product and restoring the free amino group on the protein. nih.gov The study of these enzymatic mechanisms is crucial for understanding how organisms can mitigate the effects of non-enzymatic glycation. nih.gov

Fructosamine (B8680336) 3-Kinase Activity and Substrate Specificity

Fructosamine 3-kinase (FN3K) is a crucial enzyme in a protein repair pathway that targets fructosamines—Amadori products formed from the non-enzymatic reaction of glucose with primary amino groups on proteins (e.g., lysine residues). nih.govdntb.gov.ua The deoxyfructose moiety of these fructosamines is the specific target for FN3K. nih.govuclouvain.be The enzyme phosphorylates both low-molecular-mass and protein-bound fructosamines on the third carbon of this deoxyfructose portion. nih.govuclouvain.be

FN3K exhibits a high affinity for its substrates, with Kₘ values in the micromolar range for protein-bound fructosamines. uclouvain.be Its substrate specificity is not limited to fructoselysine; it can also phosphorylate other ketosamines such as ribulosamines with comparable affinity. diabetesjournals.org However, its unique ability to act on fructosamines, the products of glucose-mediated glycation, underscores its primary role in repairing damage caused by glucose. diabetesjournals.org A synthetic analogue, 1-deoxy-1-morpholinofructose (DMF), serves as both a substrate and a competitive inhibitor of FN3K, making it a valuable tool for studying the enzyme's activity. nih.govuclouvain.beuclouvain.be

The table below summarizes the kinetic parameters of key enzymes acting on this compound and its derivatives, based on available research data.

| Enzyme | Substrate/Inhibitor | Kinetic Parameter | Value | Source |

| Yeast Hexokinase | This compound | Kₘ | 614 mM | nih.gov |

| Muscle Hexokinase | This compound | Kₘ | 280 mM | nih.gov |

| Phosphoglucose Isomerase | This compound 6-phosphate | Kᵢ (competitive) | 1.1 mM | nih.gov |

| Sheep Liver Glucitol Dehydrogenase | 1-Deoxyglucitol | Kₘ | 53 mM | nih.gov |

| Sheep Liver Glucitol Dehydrogenase | 1-Deoxymannitol | Kₘ | 89 mM | nih.gov |

Deglycation Pathways Initiated by Fructosamine Phosphorylation

The phosphorylation of the fructosamine by FN3K is the initiating step of an intracellular deglycation pathway. nih.govuclouvain.benih.gov By adding a phosphate (B84403) group to the C-3 position of the deoxyfructose moiety, FN3K converts the stable fructosamine into an unstable fructosamine 3-phosphate. nih.govresearchgate.net This phosphorylated intermediate spontaneously decomposes. nih.govdntb.gov.ua The decomposition involves a β-elimination reaction that breaks the bond between the sugar and the amine, regenerating the unmodified lysine residue on the protein. researchgate.net The byproducts of this reaction are inorganic phosphate and 3-deoxyglucosone (B13542). nih.govresearchgate.net

This deglycation system is considered a vital cellular defense mechanism, protecting cells from the adverse effects of non-enzymatic glycation, a process implicated in the long-term complications of diabetes. nih.govnih.gov Studies in human erythrocytes have demonstrated this pathway in action; inhibiting FN3K with 1-deoxy-1-morpholinofructose (DMF) leads to a twofold increase in the accumulation of glycated hemoglobin. nih.govuclouvain.bediabetesjournals.org This confirms that FN3K is actively involved in removing fructosamine residues from proteins, effectively reversing the initial stage of glycation damage. nih.govuclouvain.be

Aldehyde Reductase Role in Dicarbonyl Detoxification to Deoxyfructose

Reactive dicarbonyl compounds, such as 3-deoxyglucosone (3-DG), are cytotoxic intermediates of the Maillard reaction that are elevated during hyperglycemia. nih.gov These compounds can modify proteins and contribute to cellular damage. nih.gov Cells possess detoxification pathways to neutralize these harmful molecules. One such pathway involves aldehyde reductase (also known as aldose reductase), an enzyme that catalyzes the NADPH-dependent reduction of dicarbonyls. nih.govresearchgate.net

Aldehyde reductase specifically metabolizes 3-deoxyglucosone, reducing it to 3-deoxyfructose (B1226627). researchgate.net This conversion is a detoxification step, as it transforms the highly reactive dicarbonyl into a more stable and less harmful sugar derivative. Overexpression of aldehyde reductase in neural cells has been shown to protect them from the cytotoxic and apoptotic effects of 3-DG, highlighting the physiological importance of this detoxification pathway. nih.gov Therefore, the formation of deoxyfructose in this context is the result of a protective mechanism against dicarbonyl stress. nih.govresearchgate.net

Substrate Analogue and Antimetabolite Research Paradigms

The structural similarity of this compound to natural sugars allows it to function as a substrate analogue and antimetabolite, interfering with key metabolic pathways. This property has been exploited in research to probe enzyme mechanisms and study metabolic regulation.

Competitive Inhibition Studies with this compound and Derivatives

Derivatives of this compound are effective competitive inhibitors of several enzymes. As previously mentioned, 1-deoxy-1-morpholinofructose (DMF) is a well-established competitive inhibitor of fructosamine 3-kinase. nih.govuclouvain.be

Furthermore, when this compound is phosphorylated by hexokinase to this compound 6-phosphate, this derivative acts as a potent competitive inhibitor of phosphoglucose isomerase, a key enzyme in glycolysis. nih.gov The inhibition constant (Kᵢ) for this interaction is 1.1 mM, which is comparable to the Michaelis constant (Kₘ) for the enzyme's natural substrates. nih.gov this compound 6-phosphate also effectively inhibits phosphofructokinase, another critical glycolytic enzyme. nih.gov

Impact on Cellular Glycolytic Flux

By inhibiting essential glycolytic enzymes, this compound can significantly impede cellular glycolytic flux. nih.gov Research has shown that, at equivalent concentrations, this compound is a more potent inhibitor of erythrocyte glycolysis than the well-known glycolytic inhibitor 2-deoxyglucose. nih.gov

The mechanism of this inhibition involves a multi-step process. First, this compound is recognized and phosphorylated by hexokinase, albeit less efficiently than fructose, with maximal velocities being only 2-5% of those seen with the natural substrate. nih.gov The resulting this compound 6-phosphate then inhibits two downstream enzymes: phosphoglucose isomerase and phosphofructokinase. nih.gov This dual inhibition effectively creates a bottleneck in the glycolytic pathway, reducing the cell's ability to metabolize glucose for energy. The properties of this compound recommend it for further investigation as a potential therapeutic agent against organisms that rely heavily on glycolysis. nih.gov

Structural Requirements for Enzyme Binding and Activity

Studies using this compound and its reduced forms (1-deoxyglucitol and 1-deoxymannitol) as enzyme substrates have provided valuable insights into the structural requirements for enzyme binding and catalysis. nih.gov For instance, the ability of sheep liver glucitol dehydrogenase to utilize 1-deoxyglucitol and 1-deoxymannitol as substrates challenges the long-held belief that a 1-hydroxy group is essential for binding to this enzyme. nih.gov

Similarly, research on phosphofructokinase using this compound 6-phosphate as an inhibitor suggests that the 1-hydroxy group is not critical for the initial binding of the substrate to the enzyme. nih.gov However, the absence of this group does appear to affect the cooperative interactions characteristic of this allosteric protein. nih.gov These findings demonstrate that this compound is a powerful tool for refining our understanding of the specific molecular interactions that govern enzyme-substrate recognition and activity. nih.gov

Structural Biology and Mechanistic Enzymology of 1 Deoxyfructose Interactions

Enzyme-1-Deoxyfructose Binding Site Analysis

In the case of phosphoglucose (B3042753) isomerase (PGI), which catalyzes the reversible isomerization of glucose-6-phosphate to fructose-6-phosphate (B1210287), the enzyme possesses two substrate-binding sites per dimer. researchgate.net The binding of inhibitors and substrates occurs at these catalytic sites. researchgate.net For phosphofructokinase (PFK), a central regulatory enzyme in glycolysis, there are distinct binding sites for the substrate (fructose-6-phosphate) and for allosteric regulators. ebi.ac.ukwikipedia.org While 1-deoxyfructose-6-phosphate acts as an inhibitor, its interaction primarily targets the active site, as it does not appear to significantly alter the allosteric behavior of the enzyme with respect to other regulators like ATP. nih.govscielo.org.mx

Kinetic Characterization of Enzyme-Substrate/Inhibitor Interactions

Kinetic studies are crucial for quantifying the efficiency and nature of enzyme interactions with substrates and inhibitors. numberanalytics.com The parameters derived from these studies, such as the Michaelis constant (Km), maximum velocity (Vmax), and inhibition constant (Ki), provide a detailed picture of the enzyme's behavior. nih.govrun.edu.ng

Determination of Kinetic Parameters (e.g., Km, Ki, Vmax)

This compound has been shown to act as a substrate for both yeast and muscle hexokinases, although it is a significantly poorer substrate than fructose (B13574). nih.gov The kinetic parameters reveal a much higher Km and a lower Vmax compared to the natural substrate, fructose, indicating weaker binding and slower catalytic turnover. nih.gov

Once phosphorylated, this compound-6-phosphate acts as a competitive inhibitor of phosphoglucose isomerase. nih.gov Its inhibition constant (Ki) is comparable to the Michaelis constant (Km) of the natural substrates, suggesting it binds to the active site with similar affinity. nih.gov

Kinetic Parameters of this compound and its Derivative with Various Enzymes

| Enzyme | Organism/Tissue | Ligand | Role | Km | Vmax (% of Fructose) | Ki | Reference |

|---|---|---|---|---|---|---|---|

| Hexokinase | Yeast | This compound | Substrate | 614 mM | 2% | - | nih.gov |

| Hexokinase | Muscle | This compound | Substrate | 280 mM | 5% | - | nih.gov |

| Phosphoglucose Isomerase | - | This compound 6-phosphate | Inhibitor | - | - | 1.1 mM | nih.gov |

Allosteric Regulation and Conformational Changes

Allosteric regulation is a critical mechanism for controlling metabolic pathways, where a molecule binds to a site other than the active site, causing a conformational change that alters the enzyme's activity. wikipedia.orgbiorxiv.org Phosphofructokinase (PFK) is a classic example of an allosterically regulated enzyme. wikipedia.orgbiorxiv.org It is typically inhibited by high levels of ATP and activated by AMP. wikipedia.org

Studies on the interaction of this compound-6-phosphate with phosphofructokinase indicate that while it is an effective inhibitor, it does not seem to function as a typical allosteric modulator. nih.gov Specifically, it does not alter the cooperative binding of the substrate, fructose-6-phosphate, nor does it affect the enzyme's sensitivity to inhibition by excess ATP. nih.govscielo.org.mx This suggests that the inhibition by this compound-6-phosphate is likely due to direct competition at the active site rather than by inducing a global conformational change from an allosteric site. nih.govscielo.org.mx This finding underscores that the 1-hydroxyl group, which is absent in this compound, plays a role in the cooperative and allosteric interactions of this complex protein, even though it is not essential for binding itself. nih.gov

Structural Elucidation of Enzyme-Deoxyfructose Complexes

Direct structural elucidation of enzyme-1-deoxyfructose complexes provides the most detailed view of their interactions at an atomic level. The primary methods for this are X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography Studies

X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules, including enzyme-ligand complexes. wikipedia.orgbiologiachile.cl This method requires the molecule to be in a crystalline form. biologiachile.cl By analyzing the diffraction pattern of X-rays passing through the crystal, scientists can construct a detailed electron density map and build an atomic model of the enzyme and its bound ligand. wikipedia.org

As of now, specific X-ray crystallography studies detailing the structure of an enzyme in complex with this compound or its phosphorylated form are not prominently available in the reviewed literature. However, crystallographic studies on related enzymes that bind similar deoxy sugars, such as 1-deoxy-D-xylulose 5-phosphate reductoisomerase, have been conducted, providing a framework for understanding how this class of sugars is recognized by enzymes. researchgate.netnih.gov Such studies are fundamental to visualizing the precise orientation of the sugar in the active site and identifying the specific amino acid residues involved in binding and catalysis. biologiachile.cl

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique used to obtain structural and dynamic information about molecules in solution. mpg.de For enzyme-ligand interactions, NMR can identify binding sites, determine the conformation of the bound ligand, and characterize the dynamic changes in the enzyme upon binding. nih.govnih.gov

While NMR has been used extensively to study the structure of this compound derivatives themselves in solution, detailing their equilibrium between open-chain and various ring forms (pyranoses and furanoses), its application to study the complex of this compound with an enzyme is less documented in the available literature. researchgate.netresearchgate.net NMR studies on other enzyme-substrate systems have shown that substrate binding can induce significant conformational changes in the enzyme, which are detectable as shifts in the NMR spectrum. nih.gov The application of such techniques to enzyme-1-deoxyfructose complexes would be invaluable for understanding the dynamics of binding and the conformational states that lead to catalysis or inhibition.

Computational Approaches to Enzyme-Deoxyfructose Dynamics

Computational biology has become an indispensable tool for elucidating the intricate dynamics of enzyme-substrate interactions at an atomic level. These in-silico methods provide a powerful complement to experimental techniques, offering insights into binding modes, reaction mechanisms, and the energetic landscapes of biocatalytic processes. In the context of this compound, computational approaches are crucial for understanding how the substitution of a hydroxyl group with a hydrogen atom at the C1 position alters its interaction with various enzymes compared to its natural analogue, fructose. Methodologies such as molecular docking, molecular dynamics (MD) simulations, and hybrid quantum mechanics/molecular mechanics (QM/MM) are pivotal in this exploration. researchgate.netmit.edumpg.denih.gov

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as an enzyme. sciensage.info This method is frequently employed as a starting point to understand how this compound and its derivatives fit into an enzyme's active site. For enzymes like hexokinases, phosphofructokinase, and aldose reductase, which are known to interact with fructose or its analogues, docking studies can reveal the likely binding poses of this compound. nih.govresearchgate.net

These studies help in rationalizing experimentally observed binding affinities (Km) and inhibition constants (Ki). For example, docking this compound into the active site of phosphoglucose isomerase can help explain its competitive inhibition, suggesting that while the crucial 1-hydroxy group is absent, other interactions are sufficient for binding but not for catalysis. nih.gov The primary goal is to generate a static model of the enzyme-ligand complex, which can then be used for more advanced computational analysis, such as molecular dynamics simulations. acs.org

Molecular Dynamics (MD) Simulations

While docking provides a static picture, molecular dynamics (MD) simulations offer a view of the system's evolution over time. mpg.denih.gov By simulating the motions of atoms in the enzyme-1-deoxyfructose complex, MD can reveal the stability of the binding pose predicted by docking, identify key conformational changes in the enzyme or ligand, and map the network of non-covalent interactions, such as hydrogen bonds and hydrophobic contacts. ualberta.canih.gov

For this compound, MD simulations are particularly insightful for comparing its dynamic behavior within an active site to that of fructose. The absence of the 1-hydroxyl group is expected to alter the hydrogen bond network significantly. Simulations can quantify the changes in the number and lifetime of hydrogen bonds between the ligand and active site residues, providing a molecular basis for differences in binding affinity and catalytic efficiency. nih.gov These simulations trace the functional dynamics of proteins, which occur on a timescale from picoseconds to milliseconds, providing a level of detail often inaccessible through experimental methods alone. mpg.de

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods

To study the chemical reactions catalyzed by enzymes, hybrid QM/MM methods are employed. researchgate.netmit.edu These approaches treat the region of the system where the reaction occurs (e.g., this compound and the key catalytic residues of the active site) with high-accuracy quantum mechanics (QM), while the rest of the protein and solvent are described by a more computationally efficient molecular mechanics (MM) force field. bioexcel.eunih.gov

QM/MM is the method of choice for investigating reaction mechanisms, calculating activation energy barriers, and characterizing transition states. nih.govnih.gov For instance, in the case of this compound 6-phosphate, which acts as an inhibitor for phosphoglucose isomerase, QM/MM could be used to model why the bound molecule cannot proceed through the catalytic cycle. nih.gov Similarly, for enzymes that can process 1-deoxy-sugars, such as fructose-6-phosphate aldolase (B8822740) (FSA) or 1-deoxy-D-xylulose 5-phosphate synthase (DXS), QM/MM can elucidate the precise electronic rearrangements during catalysis. researchgate.net

The table below summarizes the application of these computational methods to the study of this compound-enzyme interactions.

| Computational Method | Application to this compound-Enzyme Interactions | Key Insights |

| Molecular Docking | Predicts the binding orientation of this compound in enzyme active sites (e.g., hexokinases, aldose reductase). nih.govresearchgate.net | Provides initial static models of the complex; helps rationalize binding affinity and inhibition mechanisms. |

| Molecular Dynamics (MD) | Simulates the dynamic behavior of the enzyme-1-deoxyfructose complex over time. mpg.denih.gov | Assesses binding stability, reveals conformational changes, and characterizes the impact of the missing 1-OH group on the interaction network. |

| QM/MM | Investigates the electronic details of enzymatic reactions or inhibition involving this compound. researchgate.netbioexcel.eu | Elucidates reaction mechanisms, calculates energy barriers, and explains why the compound may act as a substrate or an inhibitor. |

Experimental kinetic data are essential for validating the predictions made by these computational models. The following table presents kinetic parameters for this compound and its derivatives with various enzymes, which serve as benchmarks for computational studies.

| Enzyme | Ligand | Parameter | Value |

| Yeast Hexokinase | This compound | Km | 614 mM nih.gov |

| Muscle Hexokinase | This compound | Km | 280 mM nih.gov |

| Phosphoglucose Isomerase | This compound 6-phosphate | Ki | 1.1 mM nih.gov |

| Sheep Liver Glucitol Dehydrogenase | 1-Deoxyglucitol | Km | 53 mM nih.gov |

| Sheep Liver Glucitol Dehydrogenase | 1-Deoxymannitol (B14141378) | Km | 89 mM nih.gov |

Advanced Synthetic Methodologies for 1 Deoxyfructose and Its Chemical Analogues

Chemical Synthesis Approaches to 1-Deoxyfructose

Chemical synthesis provides versatile routes to this compound and its isomers, often allowing for large-scale production and structural modifications that are not accessible through biological means.

A common strategy for synthesizing this compound involves the chemical transformation of readily available monosaccharides. D-glucosamine, a widely available amino sugar, serves as a practical starting material. The synthesis typically involves a series of protection, modification, and deprotection steps to achieve the desired structure.

One documented multi-step synthesis begins with the protection of D-glucosamine hydrochloride. nih.gov This is followed by a sequence of reactions, including diazo transfer and acetylation. nih.gov For instance, a synthesis of deoxyfructosazine, a related compound, involves the portion-wise addition of D-glucosamine hydrochloride to a solution of phenylboronic acid in aqueous sodium hydroxide, yielding the product in high percentages. acs.org These multi-step approaches, while effective, require careful control of reaction conditions at each stage to ensure high yields and purity of the final this compound product. udel.edu

A representative multi-step synthesis might follow a pathway similar to this:

Protection of Amino Group: The amino group of D-glucosamine is protected, for example, using benzyl (B1604629) chloroformate. nih.gov

Fischer Glycosylation: This step introduces a methyl group at the anomeric carbon. nih.gov

Acetylation of Hydroxyl Groups: The remaining hydroxyl groups are acetylated to prevent side reactions. nih.gov

Modification of the C2 Position: The protected amino group at the C2 position is chemically transformed.

Deprotection: Removal of the protecting groups to yield the final product.

Carbonyl translocation is an innovative method for synthesizing rare sugars like 1-deoxy-L-fructose from more common starting materials. researchgate.netresearchgate.net This strategy involves moving the carbonyl group from one position to another within the sugar backbone.

A notable application of this method is the synthesis of 1-deoxy-L-fructose from an inexpensive, known starting compound. The process can be summarized in the following key steps researchgate.netresearchgate.net:

Reduction: The starting material is reduced to form a 1,5-diol derivative.

Selective Protection: The primary alcohol is selectively protected.

Oxidation: The secondary alcohol is oxidized to introduce the carbonyl group at the desired position, yielding the protected, acyclic form of the product.

Deprotection: Removal of the protecting groups furnishes 1-deoxy-L-fructose.

This particular five-step synthesis achieved a total yield of 42% and represents the first reported chemical synthesis of 1-deoxy-L-fructose. researchgate.netresearchgate.net A similar strategy has also been successfully applied to convert D-glucose into L-sorbose. researchgate.net These methods offer a complementary approach to biological routes for producing valuable deoxysugars. researchgate.net

The stereoselective synthesis of specific isomers of deoxyfructose is crucial for studying their unique biological activities and chemical properties. unacademy.comindianchemicalsociety.com Stereoselectivity refers to the preferential formation of one stereoisomer over another. unacademy.com This control is often achieved through the use of chiral catalysts, reagents, or by leveraging the stereochemistry of the starting material itself. ethz.ch

Approaches to stereoselective synthesis include:

Diastereoselective reactions: These reactions create a new stereogenic center, resulting in the unequal formation of diastereomers. unacademy.com

Enantioselective reactions: These reactions produce an unequal mixture of enantiomers from a prochiral or racemic substrate. unacademy.com

For example, the synthesis of various deoxy sugar oligosaccharides has been achieved with high regio- and stereoselectivity. mdpi.com In some cases, the stereochemical outcome of a reaction is dependent on the configuration of substituents on the glycosyl donor. mdpi.com One-pot intramolecular hetero-Michael addition (IHMA) has also been employed for the stereoselective construction of spiro centers in the synthesis of related natural products. indianchemicalsociety.com The ability to control the stereochemistry at each chiral center is a significant challenge and a major focus of modern synthetic organic chemistry. indianchemicalsociety.comethz.ch

Chemo-Enzymatic and Biocatalytic Synthesis of Derivatives

Chemo-enzymatic and biocatalytic methods combine the advantages of chemical synthesis with the high selectivity and efficiency of enzymes. These approaches are particularly valuable for producing complex derivatives like phosphorylated deoxysugars and for developing more sustainable manufacturing processes.

Aldolases are enzymes that catalyze aldol (B89426) addition reactions, forming new carbon-carbon bonds with high stereocontrol. Fructose-6-phosphate (B1210287) aldolase (B8822740) (FSA) is a particularly useful biocatalyst in this context. researchgate.net It can utilize hydroxyacetone (B41140) as a donor substrate in a carboligation reaction with glyceraldehyde 3-phosphate (GAP) to produce this compound 6-phosphate (dF6P). researchgate.net

Two primary strategies have been explored for the one-pot synthesis of dF6P and its analogs researchgate.netrsc.org:

Aldol Cleavage–Aldol Formation Cascade: In this approach, fructose (B13574) 1,6-bisphosphate is cleaved to generate GAP in situ, which then reacts with hydroxyacetone in a consecutive aldol addition catalyzed by FSA. researchgate.net This method has been shown to be practical, effective, and economical. rsc.org

Aldolase–Kinase Coupling: This strategy involves the FSA-catalyzed synthesis of the unphosphorylated ketose, followed by a phosphorylation step catalyzed by a hexokinase. researchgate.net However, the efficiency of this approach can be limited by the substrate specificity of the kinase, which may show lower activity with the 1-deoxy substrate. rsc.org

FSA from E. coli has demonstrated a broad tolerance for various aldehyde acceptors, making it a versatile tool for synthesizing a range of deoxysugars. researchgate.netnih.gov

Table 1: Comparison of Synthetic Strategies for this compound 6-Phosphate

| Strategy | Description | Advantages | Limitations |

|---|---|---|---|

| Aldol Cleavage–Aldol Formation | In situ generation of GAP from fructose 1,6-bisphosphate followed by FSA-catalyzed aldol addition. researchgate.net | Practical, effective, economical. rsc.org | Requires careful balancing of enzyme activities. |

| Aldolase–Kinase Coupling | FSA-catalyzed synthesis of unphosphorylated ketose followed by hexokinase-catalyzed phosphorylation. researchgate.net | Modular approach. | Dependent on the substrate specificity of the kinase; can be inefficient for deoxy substrates. rsc.org |

Whole-cell biocatalysis utilizes entire microbial cells as catalysts, offering a cost-effective and scalable approach for producing valuable chemicals like deoxysugars. conicet.gov.ar This method eliminates the need for enzyme purification and can harness the cell's natural metabolic pathways and cofactor regeneration systems. conicet.gov.argoogle.com

Escherichia coli is frequently engineered to serve as a whole-cell biocatalyst for the production of thymidine (B127349) diphosphate (B83284) (TDP)-deoxysugars. google.com These systems can be designed to:

Utilize inexpensive starting materials like glucose. google.com

Hijack the natural TDP-deoxysugar biosynthetic pathways. google.com

Produce a wide variety of deoxysugars, including di- and tri-deoxysugars, amino sugars, and branched-chain sugars. google.com

By expressing specific genes, such as those for aldolases or other sugar-modifying enzymes, within a microbial host, it is possible to create "sugar plasmids" that direct the cell's machinery to produce desired deoxysugar derivatives. researchgate.netnih.gov For instance, E. coli cells have been engineered to produce 2'-deoxyribonucleosides from glucose and acetaldehyde. researchgate.net Furthermore, whole-cell transformation has been successfully used to produce L-sorbose from simple carbon units like formaldehyde (B43269) and glycolaldehyde. researchgate.net These systems represent a powerful platform for the sustainable production of complex carbohydrates. conicet.gov.argoogle.com

Design and Synthesis of Functionalized Deoxyfructose Analogs

The functionalization of deoxyfructose allows for the development of probes and molecules with specific properties for research and potential applications. By introducing different functional groups, scientists can tailor these sugar analogues to study metabolic pathways, act as enzyme inhibitors, or serve as building blocks for more complex molecules.

Halogenated Deoxyfructose Derivatives (e.g., Fluoro-, Chloro-deoxyfructose)

Halogenated derivatives of deoxyfructose, particularly fluoro- and chloro-substituted analogues, are of significant interest. The introduction of a halogen atom can profoundly alter the chemical and biological properties of the parent sugar.

The synthesis of these compounds often involves the use of specific halogenating agents. For instance, the Appel reaction, which utilizes carbon tetrahalides (like CBr4 or CCl4) and triphenylphosphine, is an effective method for converting primary hydroxyl groups to halides. researchgate.net This regioselective halogenation can be controlled to target specific positions on the fructose backbone. researchgate.net Another approach involves the reaction of alkyl dihalogenoacetate magnesium enolates with protected glyceraldehyde to produce halogenated hydroxy-esters, which can then be converted to 2-deoxy-2-halogenopentono-1,4-lactones. rsc.org

The synthesis of fluorinated derivatives, such as 6'-deoxy-6'-fluorosucrose, has been achieved in a multi-step process from sucrose (B13894), involving convenient fluorination and deprotection steps. researchgate.net These synthetic strategies are crucial for producing halogenated deoxyfructose derivatives for various research applications. researchgate.netrsc.orgresearchgate.net

Radiolabeled Deoxyfructose Analogs for Metabolic Tracing (e.g., [¹⁸F]4-fluoro-4-deoxyfructose)

Radiolabeled deoxyfructose analogs are invaluable tools for non-invasively studying fructose metabolism in vivo using techniques like Positron Emission Tomography (PET). researchgate.netsnmjournals.org The introduction of a positron-emitting isotope, most commonly fluorine-18 (B77423) ([¹⁸F]), allows for the visualization and quantification of metabolic processes. researchgate.netsnmjournals.orgsnmjournals.org

A significant challenge in developing these tracers has been to ensure they are trapped within cells after uptake, providing a clear and stable imaging signal. snmjournals.org Early attempts with [¹⁸F]1-fluoro-1-deoxyfructose (1-[¹⁸F]FDF) and [¹⁸F]6-fluoro-6-deoxyfructose (6-[¹⁸F]FDF) showed limitations, such as rapid washout from tissues or significant bone uptake due to metabolic processing. snmjournals.orgnih.govnih.gov

A breakthrough came with the design of [¹⁸F]4-fluoro-4-deoxyfructose ([¹⁸F]4-FDF). researchgate.netsnmjournals.org The rationale behind this design was based on the catalytic mechanism of aldolase, a key enzyme in fructose metabolism. snmjournals.orgsnmjournals.org It was hypothesized that placing the fluorine atom at the C4 position would prevent the aldolase-mediated cleavage of fructose-1-phosphate, effectively trapping the radiotracer inside the cell. snmjournals.orgsnmjournals.org

The synthesis of [¹⁸F]4-FDF is typically achieved through nucleophilic substitution of a suitable precursor with [¹⁸F]fluoride, followed by deprotection. snmjournals.orgsnmjournals.org This process has been optimized to produce the radiotracer in good yield and high molar activity. snmjournals.orgsnmjournals.org

Table 1: Comparison of Radiolabeled Deoxyfructose Analogs for PET Imaging

| Radiotracer | Synthesis Method | Metabolic Fate | Imaging Characteristics |

| [¹⁸F]1-fluoro-1-deoxyfructose (1-[¹⁸F]FDF) | Nucleophilic substitution with [¹⁸F]fluoride. nih.gov | Remains largely unmetabolized in brain and tumor tissue. nih.gov | Rapid washout from tissues, not an effective metabolic trapping agent. nih.govnih.gov |

| [¹⁸F]6-fluoro-6-deoxyfructose (6-[¹⁸F]FDF) | [¹⁸F]-fluorination of a triflate precursor followed by acid hydrolysis. nih.gov | Metabolized, leading to significant bone uptake of radioactivity. researchgate.netsnmjournals.org | Limited utility for imaging due to off-target bone accumulation. researchgate.netsnmjournals.org |

| [¹⁸F]4-fluoro-4-deoxyfructose ([¹⁸F]4-FDF) | Nucleophilic radiofluorination of a protected precursor followed by acid-catalyzed deprotection. snmjournals.orgsnmjournals.org | Trapped intracellularly as [¹⁸F]4-fluoro-4-deoxyfructose-1-phosphate. researchgate.netsnmjournals.org | Shows tumor accumulation with minimal bone uptake and low background in highly glycolytic tissues like the brain and heart. researchgate.netsnmjournals.orgsnmjournals.org |

In vitro and in vivo studies have confirmed the effectiveness of [¹⁸F]4-FDF. researchgate.netsnmjournals.org Mass spectrometry analysis demonstrated that while C1- and C6-fluorinated analogs led to the accumulation of fluorolactate, C4-deoxyfluorination resulted in the trapping of fluorodeoxysorbitol and fluorodeoxyfructose-1-phosphate. researchgate.netsnmjournals.org In animal models, [¹⁸F]4-FDF showed accumulation in tumors with minimal bone uptake, a significant improvement over [¹⁸F]6-FDF. snmjournals.orgsnmjournals.org This makes [¹⁸F]4-FDF a promising tracer for imaging fructolysis in various pathological conditions, including cancer and neuroinflammation. snmjournals.orgsnmjournals.org

Amadori Compounds and Other Amino-Deoxyfructose Derivatives

Amadori compounds, which are 1-amino-1-deoxy-ketoses, are a major class of amino-deoxyfructose derivatives. imreblank.ch They are formed in the initial stage of the Maillard reaction through the condensation of an aldose sugar (like glucose) with an amino acid, followed by the Amadori rearrangement of the resulting N-glycosylamine. imreblank.chmdpi.com

The synthesis of Amadori compounds can be achieved through several methods. A common laboratory preparation involves reacting D-glucose with an amino acid. nih.gov For example, Amadori compounds derived from glycine, β-alanine, and other aliphatic amino acids have been successfully synthesized. nih.gov The reaction conditions, such as temperature and pH, play a crucial role. While high temperatures can drive the Maillard reaction forward, they can also lead to the degradation of the Amadori product. mdpi.com Recent methods have focused on optimizing reaction conditions, such as using a combination of controlled heating and vacuum dehydration, to improve the yield. mdpi.com

Another synthetic route involves the reduction of D-glucose phenylosazone. researchgate.net Historically, this was one of the first methods developed for preparing fructosamine (B8680336) (1-amino-1-deoxyfructose). researchgate.net

The structure of Amadori compounds in solution is complex, with studies indicating they exist predominantly in the β-pyranose form, though they are conformationally unstable. nih.gov

Table 2: Synthesis and Properties of Selected Amadori Compounds

| Amadori Compound (from Amino Acid) | Synthesis Method | Key Structural Feature (in D₂O) | Reference |

| Glycine | Reaction of D-glucose with glycine. nih.gov | Predominantly β-pyranose form. nih.gov | nih.gov |

| β-Alanine | Reaction of D-glucose with β-alanine. nih.gov | Predominantly β-pyranose form. nih.gov | nih.gov |

| γ-Amino butyric acid | Reaction of D-glucose with γ-amino butyric acid. nih.gov | Predominantly β-pyranose form. nih.gov | nih.gov |

| δ-Aminovaleric acid | Reaction of D-glucose with δ-aminovaleric acid. nih.gov | Predominantly β-pyranose form. nih.gov | nih.gov |

| ϵ-Aminocaproic acid | Reaction of D-glucose with ϵ-aminocaproic acid. nih.gov | Predominantly β-pyranose form. nih.gov | nih.gov |

Beyond simple Amadori compounds, other amino-deoxyfructose derivatives are also of interest. The synthesis of these compounds often starts with fructosamine, which can then be further modified. researchgate.net The presence of the amino group provides a handle for further chemical transformations, allowing for the creation of a diverse range of derivatives with potential applications in food science and biomedical research. nih.gov

Sophisticated Analytical Techniques for the Research of 1 Deoxyfructose

Chromatographic Separations and Mass Spectrometry

Chromatographic techniques, often coupled with mass spectrometry, are fundamental tools for the analysis of 1-Deoxyfructose and related compounds. They allow for the separation of complex mixtures and provide detailed information on the identity and quantity of the analytes.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative and Qualitative Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the analysis of this compound. rsc.org This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a high degree of selectivity and sensitivity. rsc.org

For quantitative analysis, LC-MS/MS is often used in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. This approach offers significant gains in sensitivity by monitoring specific precursor-to-product ion transitions. rsc.org The use of stable isotope-labeled internal standards, such as [¹³C₆]glucose, helps to correct for variations during sample preparation and analysis, ensuring accurate quantification. nih.govnih.gov A 12-minute ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed for the direct measurement of fructose (B13574) and sorbitol in human plasma without the need for derivatization, demonstrating the technique's efficiency. nih.gov

Qualitatively, LC-MS/MS is invaluable for identifying this compound derivatives and other Maillard reaction products. researchgate.netresearchgate.net By analyzing the fragmentation patterns of the ions, researchers can elucidate the structure of unknown compounds. For instance, a derivative of 1-amino-1-deoxyfructose with a molecular weight of 327 Da and a molecular formula of C₁₅H₂₁NO₇ was identified using mass spectrometry and NMR. researchgate.net

Table 1: LC-MS/MS Parameters for Fructose and Sorbitol Analysis in Human Plasma nih.gov

| Parameter | Value |

|---|---|

| Chromatography | Ultra Performance Liquid Chromatography (UPLC) |

| Column | Hydrophilic Interaction Liquid Chromatography (HILIC) |

| Run Time | 12 minutes |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| Internal Standards | Stable isotope-labeled fructose and sorbitol |

| Sample | Human Plasma |

| Derivatization | Not required |

High-Performance Liquid Chromatography (HPLC) for Isolation and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of this compound and its derivatives. wikipedia.orgadvancechemjournal.comopenaccessjournals.com HPLC separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). wikipedia.orgadvancechemjournal.com

For the analysis of sugars like this compound, reversed-phase HPLC is a common mode. advancechemjournal.com In this setup, the stationary phase is non-polar, and the mobile phase is polar. advancechemjournal.com The separation of various sugars, including fructose, can be achieved using columns such as BEH Amide columns, with the elution order depending on the specific sugar. lcms.cz The concentration of the analyte is proportional to the peak size (height or area) in the resulting chromatogram, allowing for quantitative analysis. researchgate.net

HPLC can be used to monitor the formation of this compound during the Maillard reaction. For example, the concentration of an Amadori rearrangement product (ARP) derived from fructose and phenylalanine was monitored by HPLC to verify a two-step temperature increase method for its preparation. researchgate.net Furthermore, HPLC is used in the quality control of various products to identify and quantify compounds in complex mixtures. openaccessjournals.comnih.gov

Table 2: Example of HPLC Conditions for Sugar Analysis researchgate.net

| Parameter | Condition |

|---|---|

| Mobile Phase | Methanol/phosphate (B84403) buffer (pH = 3.70) (20/80, V/V) |

| Flow Rate | 1 mL/min |

| Column Temperature | 25°C |

| Detection | UV at 225 nm and 255 nm |

| Elution | Isocratic |

| Run Time | 6 minutes |

Affinity Chromatography for Glycated Protein Analysis

Affinity chromatography is a separation technique that relies on the specific interaction between a molecule and a ligand immobilized on a stationary phase. researchgate.netacademicjournals.org This method is particularly useful for the analysis of glycated proteins, where this compound is a key structural component of the Amadori product. researchgate.net

Boronate affinity chromatography is a common application of this technique for glycated protein analysis. researchgate.net It utilizes the interaction between the cis-diol groups of sugars, like those in this compound moieties, and boronic acid immobilized on the stationary phase. academicjournals.orgresearchgate.net This allows for the selective enrichment of glycated peptides and proteins from complex biological samples. researchgate.net The bound glycated species can then be eluted and further analyzed. academicjournals.org

This technique is advantageous because it can detect all glycated hemoglobins, not just specific forms like HbA1c, and is less affected by variables such as temperature fluctuations and the presence of abnormal hemoglobins. helena.com It is a valuable tool for studying the extent of protein glycation, which is relevant in conditions like diabetes mellitus. researchgate.net

Spectroscopic and Spectrometric Methods

Spectroscopic and spectrometric methods provide detailed structural and quantitative information about this compound and its reactions. These techniques are often used in conjunction with chromatographic methods to provide a comprehensive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of compounds like this compound. solubilityofthings.comwikipedia.orgmsu.edu It provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. core.ac.uknih.gov Both ¹H and ¹³C NMR are commonly employed. solubilityofthings.com

In the context of this compound, NMR has been used to characterize its derivatives formed during the Maillard reaction. For example, the structure of an Amadori compound, N-(1-deoxy-1-fructosyl) phenylalanine (Fru-Phe), was identified using a combination of high-resolution mass spectrometry and NMR. researchgate.net The chemical shifts (δ) in the NMR spectrum are indicative of the different functional groups present in the molecule. msu.educore.ac.uk

NMR is also an excellent technique for monitoring the progress of chemical reactions in real-time. magritek.com By observing changes in the NMR signals, researchers can track the consumption of reactants and the formation of intermediates and products, providing insights into reaction kinetics and mechanisms. magritek.com This has been applied to study the formation of this compound derivatives under various reaction conditions. researchgate.netualberta.ca

Table 3: Key NMR Techniques for Structural Elucidation core.ac.uknih.gov

| Technique | Information Provided |

|---|---|

| ¹H NMR | Provides information on the number and chemical environment of hydrogen atoms. |

| ¹³C NMR | Provides information on the carbon skeleton of the molecule. |

| DEPT | Distinguishes between CH, CH₂, and CH₃ groups. |

| COSY | Shows correlations between coupled protons (¹H-¹H). |

| HSQC/HMQC | Shows correlations between protons and directly attached carbons (¹H-¹³C). |

| HMBC | Shows correlations between protons and carbons over two or three bonds. |

| NOESY | Provides information on the spatial proximity of protons, aiding in stereochemical assignment. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Progression and Product Detection

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of UV or visible light by a sample. technologynetworks.comwikipedia.org It is a relatively simple, fast, and non-destructive method that can be used to monitor the progress of reactions and detect the formation of products that absorb light in this region. spectroscopyonline.comuu.nl

In the study of the Maillard reaction, UV-Vis spectroscopy is often used to measure the browning intensity, which is an indicator of the formation of advanced glycation end products (AGEs) and other colored compounds. researchgate.net The absorbance is typically measured at a specific wavelength, such as 420 nm, to quantify the extent of browning. researchgate.net This allows for the investigation of how different reaction conditions or the addition of certain substances affect the progression of the Maillard reaction. researchgate.net

Fluorescence Emission Spectroscopy

Fluorescence emission spectroscopy is a valuable non-destructive technique used to study the structural changes in proteins, such as human serum albumin (HSA), upon glycation, where this compound is formed as a stable Amadori product. nih.govresearchgate.net The intrinsic fluorescence of proteins, primarily due to tryptophan and tyrosine residues, can be altered by the formation of this compound and subsequent advanced glycation end-products (AGEs). open.ac.uk

Table 1: Application of Fluorescence Spectroscopy in Glycation Research

| Analytical Technique | Analyte/System Studied | Key Findings | Reference |

|---|---|---|---|

| Fluorescence Spectroscopy | Glycated Human Serum Albumin (HSA) | Detected alterations in the tertiary structure of HSA upon glycation. | nih.gov |

| Fluorescence Spectroscopy | Proteins incubated with sugars | Showed that changes in fluorescence are dependent on the reaction with sugar. | open.ac.uk |

| Fluorescence Spectroscopy | Dairy Products | Used as a rapid tool for analyzing products of the Maillard reaction. | mdpi.com |

Enzymatic and Immunochemical Assays in Research Contexts

Enzymatic Assays for Fructosamine (B8680336) Detection and Quantification

Enzymatic assays offer a highly specific method for the detection and quantification of fructosamines, the class of compounds to which this compound belongs when attached to an amino acid or protein. eurolyser.comnih.gov A key enzyme in this context is fructosamine-3-kinase (FN3K). researchgate.netresearchgate.netnih.gov

FN3K is a "deglycating" enzyme that specifically phosphorylates fructosamines on the third carbon of their deoxyfructose moiety. researchgate.netnih.gov This phosphorylation creates an unstable intermediate, fructosamine-3-phosphate, which then spontaneously decomposes, releasing the original amine and 3-deoxyglucosone (B13542). researchgate.netnih.gov This specific enzymatic action allows for the development of highly accurate assays. For example, FN3K can be used to specifically tag protein-bound fructosamines with a radioactive phosphate group (³²P), allowing for their quantification. nih.gov

Another enzymatic approach involves fructosamine-specific oxidoreductases, which are also used for the determination of fructosamines. researchgate.net These enzymatic methods are considered more specific than older colorimetric assays (like the nitroblue tetrazolium or NBT method), which can be affected by other reducing substances present in biological samples. eurolyser.com

Table 2: Key Enzymes in Fructosamine Research

| Enzyme | Action | Application in Research | Reference |

|---|---|---|---|

| Fructosamine-3-kinase (FN3K) | Phosphorylates the C-3 position of the deoxyfructose moiety of fructosamines. | Deglycation of proteins; specific quantification of fructosamines. | researchgate.netresearchgate.netnih.gov |

| Fructoselysine 6-kinase | Phosphorylates free fructose-ε-lysine. | Measurement of free fructoselysine after protein digestion. | nih.gov |

| Fructosamine oxidoreductases | Catalyze the oxidation of fructosamines. | Enzymatic determination of fructosamine concentration. | researchgate.net |

Immunoassays (e.g., ELISA) for Glycated Protein Research

Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), are powerful tools for research into glycated proteins and the broader consequences of this compound formation. antibodies.comassaygenie.com While specific antibodies against the this compound structure itself are not common, immunoassays are widely used to detect and quantify Advanced Glycation End-products (AGEs), which are formed from the further reaction of Amadori products like this compound. mjpath.org.mynih.gov

These assays typically use antibodies that recognize a range of AGE structures. antibodies.comassaygenie.com They can be designed in a competitive or sandwich format. antibodies.commybiosource.com In a competitive ELISA, for instance, a microplate is coated with a known AGE-protein conjugate. The sample containing unknown amounts of AGEs is added along with a specific antibody. The AGEs in the sample compete with the coated AGEs for antibody binding. The amount of antibody bound to the plate is then detected, which is inversely proportional to the concentration of AGEs in the sample. mybiosource.com

ELISA kits are commercially available for the quantitative determination of AGEs in various biological fluids, including serum, plasma, and tissue homogenates, making them essential for studying the role of glycation in various pathological conditions. antibodies.comassaygenie.com There are also specific ELISA kits for glycated proteins like glycated hemoglobin (HbA1c), which measures the beta-N-1-deoxy fructosyl component of hemoglobin. abbexa.comelisakits.co.uk

Table 3: Types of ELISA for Glycation Research